Tripropylene glycol dimethacrylate is derived from tripropylene glycol, which is a product of propylene oxide polymerization. It is classified as a difunctional monomer due to the presence of two methacrylate functional groups in its structure. The compound has a CAS number of 51247-87-1 and is recognized for its utility in various industrial applications, particularly in the coatings and adhesives sectors.
The synthesis of tripropylene glycol dimethacrylate typically involves the esterification of tripropylene glycol with methacrylic acid. The general steps include:
This method ensures high yields of tripropylene glycol dimethacrylate while maintaining the integrity of its functional groups .
The molecular formula of tripropylene glycol dimethacrylate is , with a molecular weight of approximately 328.4 g/mol. Its structure can be described as follows:
Key physical properties include:
Tripropylene glycol dimethacrylate undergoes polymerization when exposed to free radicals, which can be generated by ultraviolet light or chemical initiators. The polymerization process involves:
This mechanism allows for rapid curing and solidification in coatings and inks .
The primary mechanism of action for tripropylene glycol dimethacrylate involves its ability to polymerize through free radical initiation. Key points include:
Tripropylene glycol dimethacrylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where low viscosity and rapid curing are advantageous.
Tripropylene glycol dimethacrylate has diverse applications across several fields:
The esterification reaction between tripropylene glycol (TPG) and acrylic acid represents the cornerstone of TPGDA synthesis, with catalyst selection critically determining reaction kinetics and final product quality. Heterogeneous acid catalysts demonstrate superior performance over conventional homogeneous catalysts by mitigating corrosion and separation challenges. Methanesulfonic acid (MSA) exhibits exceptional catalytic efficiency at concentrations of 2.0-2.2 wt% relative to total reactants, enabling esterification at 80-91°C – significantly lower than non-catalyzed reactions requiring temperatures exceeding 140°C [1] [3]. This temperature reduction is crucial for minimizing acrylic acid decomposition and color body formation.
Reaction kinetics follow a pseudo-first-order dependence on acrylic acid concentration during initial stages, transitioning to diffusion control near completion due to rising viscosity from oligomer formation. The reaction typically achieves 90% conversion within 4-6 hours under optimized conditions, requiring extended periods (14-16 hours) to reach near-quantitative conversion (>98%) as confirmed by acid value titration thresholds of 20-50 mg KOH/g [3]. p-Toluenesulfonic acid (p-TSA) offers comparable initial kinetics to MSA but generates darker products due to thermal instability. Inorganic heteropolyacids provide excellent selectivity but suffer from lower reaction rates requiring higher catalyst loadings (3-5 wt%) to achieve comparable productivity [1].
Table 1: Catalytic Performance Comparison in TPGDA Synthesis
Catalyst Type | Typical Loading (wt%) | Reaction Temperature (°C) | Time to 95% Conversion (hr) | Color (APHA) |
---|---|---|---|---|
Methanesulfonic acid | 2.0-2.2 | 80-91 | 5-7 | 20-30 |
p-Toluenesulfonic acid | 2.5-3.0 | 85-95 | 4-6 | 40-60 |
Heteropoly acids | 3.0-5.0 | 90-100 | 8-12 | 10-20 |
Sulfuric acid | 1.5-2.0 | 70-85 | 6-8 | 50-100 |
Radical polymerization of acrylic functionalities during synthesis represents a major processing challenge, necessitating multi-component inhibitor systems operating through distinct mechanisms. Hydroquinone (HQ) remains the phenolic inhibitor of choice at 400-600 ppm concentrations, functioning as a radical scavenger that terminates propagating acrylate chains through hydrogen donation [1] [3]. Oxygen acts synergistically with HQ, regenerating the active inhibitor form and reducing effective dosage. However, phenolic inhibitors alone are insufficient during high-temperature distillation stages where oxygen solubility diminishes.
Supplemental inhibitors address this limitation through alternative inhibition pathways: Hypophosphorous acid (HPA) at 0.2-0.3 wt% provides reductive protection against peroxide-induced polymerization, particularly effective above 100°C [3]. Metal complexing agents like copper sulfate (10-50 ppm) deactivate trace metal ions (especially iron) that catalyze thermal polymerization through redox mechanisms. Phenothiazine demonstrates exceptional high-temperature (>120°C) stability but imparts undesirable coloration at effective concentrations. Modern formulations employ ternary systems such as HQ/HPA/Cu²⁺ providing comprehensive protection throughout synthesis, purification, and storage stages, maintaining monomer stability below 1% polymerization during processing [1] [8].
Table 2: Inhibitor System Performance Characteristics
Inhibitor System | Typical Concentration | Effective Temp. Range (°C) | Primary Mechanism | Limitations |
---|---|---|---|---|
Hydroquinone | 400-600 ppm | 60-100 | Radical scavenging | Limited efficacy above 100°C |
Hypophosphorous acid | 0.2-0.3 wt% | 80-130 | Peroxide decomposition | Acidic, may affect pH |
Copper salts | 10-50 ppm | 20-150 | Metal ion sequestration | Potential coloration |
Phenothiazine | 200-400 ppm | 100-180 | Radical scavenging | Strong coloration |
p-Methoxyphenol | 300-500 ppm | 60-110 | Radical scavenging | Higher cost |
Solvent-free (neat) esterification delivers significant environmental and economic advantages by eliminating volatile organic compound (VOC) emissions and distillation energy requirements. This approach requires precise stoichiometric balancing with acrylic acid excess limited to 10-15% molar ratio relative to TPG hydroxyl groups to ensure high conversion while minimizing residual acid removal burdens [3] [8]. The reaction medium transitions from homogeneous to heterogeneous as conversion progresses beyond 70% due to water of esterification forming a separate phase and oligomeric species increasing viscosity. Efficient water removal via azeotropic distillation or inert gas sparging becomes critical to drive equilibrium toward ester formation.
Despite its advantages, solvent-free processing faces challenges in highly colored product formation due to localized overheating in viscous media, necessitating sophisticated agitation and heat transfer systems. Solvent-mediated routes address these limitations through addition of 15-20 wt% inert hydrocarbons (cyclohexane, toluene) or saturated esters (n-butyl acetate) [3]. These solvents reduce viscosity by 40-60%, improve temperature control, and facilitate water removal via azeotropic distillation. Cyclohexane demonstrates particular effectiveness due to its low boiling point (81°C) and formation of a binary azeotrope with water containing 8.4% water. However, solvent recovery adds operational complexity and energy burden in downstream processing. Recent advances employ reactive entrainers like benzene derivatives that participate in esterification while facilitating water removal, though residue concerns limit industrial adoption [3] [8].
Oligomer formation represents the most significant quality challenge in TPGDA synthesis, with dimeric and trimeric acrylates reducing monomer functionality and increasing viscosity. The hydroxyl:acrylate feed ratio fundamentally controls oligomer distribution, with acrylic acid excess beyond 15% driving Michael addition side reactions where acrylate anions attack electron-deficient β-carbons of acrylate groups [1] [4]. This cascade reaction generates branched oligomers with molecular weights 2-3 times that of TPGDA. Conversely, hydroxyl group excess promotes transesterification where TPGDA reacts with TPG, forming monoacrylate-terminated oligomers.
Optimal feed ratios balance conversion and selectivity: A TPG:acrylic acid molar ratio of 1:2.05-2.15 (5-7.5% acrylic acid excess) minimizes oligomer content below 3.5 wt% while achieving >98% esterification [4]. The tripropylene glycol feedstock purity profoundly influences byproduct formation – TPG containing >55% linear isomer and <3% tetrapropylene glycol produces superior quality TPGDA with 93-97% diacrylate content [2]. Advanced purification techniques including molecular distillation, adsorption chromatography (macroporous resins), and crystallisation enable isolation of TPGDA with oligomer content below 1.5%. Process analytical technologies (PAT) utilizing near-infrared spectroscopy provide real-time oligomer monitoring, enabling dynamic adjustment of reaction parameters to maintain byproduct thresholds below specification limits [4].
Table 3: Feedstock Optimization Impact on Product Distribution
Process Parameter | Standard Conditions | Optimized Conditions | Effect on Oligomer Content |
---|---|---|---|
TPG:Acrylic acid ratio | 1:2.3-2.5 | 1:2.05-2.15 | Reduction from 8-12% to 3-4% |
TPG linear isomer content | 40-45% | >55% | Oligomers reduced 30-40% |
Tetrapropylene glycol in TPG | 5-8% | <3% | High MW oligomers halved |
Reaction temperature | 100-120°C | 85-95°C | Oligomer formation rate reduced 3x |
Acid value endpoint | <65 mg KOH/g | <35 mg KOH/g | Oligomerization minimized |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0